Talibegron Hydrochloride

描述

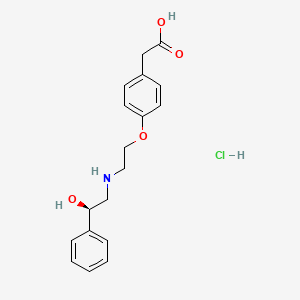

Structure

3D Structure of Parent

属性

IUPAC Name |

2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEFVYIWOQSJCH-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049042 | |

| Record name | ZD 2079 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178600-17-4 | |

| Record name | Talibegron hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178600174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZD 2079 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALIBEGRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N251Q608VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Talibegron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talibegron Hydrochloride (also known as ZD-2079) is a selective beta-3 adrenergic receptor (β3-AR) agonist.[1] The β3-AR is a member of the G-protein coupled receptor (GPCR) superfamily, predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder. Initially developed for metabolic conditions like obesity and type 2 diabetes, its therapeutic potential has also been explored in the context of overactive bladder (OAB). Although the global development of this compound has been discontinued, the study of its mechanism provides a valuable framework for understanding the therapeutic action and potential of β3-AR agonists.[1]

Core Mechanism of Action: The β3-Adrenergic Receptor Signaling Pathway

The primary mechanism of action of this compound is the selective activation of the β3-adrenergic receptor. This activation initiates a cascade of intracellular signaling events that mediate the drug's physiological effects.

1. Receptor Binding and G-Protein Coupling:

As a β3-AR agonist, Talibegron binds to the receptor, inducing a conformational change. This activated receptor complex then couples with intracellular heterotrimeric G proteins. The β3-AR is primarily coupled to the Gs (stimulatory) protein, although coupling to Gi (inhibitory) proteins has also been reported in some contexts.[2]

2. The Canonical Gs-Adenylyl Cyclase-cAMP Pathway:

-

Activation of Adenylyl Cyclase: Upon binding to the activated β3-AR, the Gs protein releases its α-subunit (Gαs), which in turn binds to and activates the enzyme adenylyl cyclase (AC).

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a significant increase in intracellular cAMP concentration.[2][3] This is the central second messenger in this pathway.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate various downstream protein targets.

-

Physiological Response: The phosphorylation of specific cellular proteins by PKA ultimately leads to the final physiological response, such as smooth muscle relaxation or lipolysis.[3]

3. Alternative Signaling Pathways:

While the Gs-cAMP pathway is predominant, evidence suggests β3-AR agonists may also engage other signaling mechanisms. One notable alternative is the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[2][4] NO can then act as a signaling molecule to induce relaxation in smooth muscle cells, complementing the cAMP-mediated pathway.

Signaling Pathway Diagram

Caption: The canonical Gs-protein coupled signaling pathway activated by Talibegron.

Physiological Effects and Therapeutic Rationale

The activation of the β3-AR by Talibegron leads to distinct physiological effects depending on the tissue type.

-

Urinary Bladder (Detrusor Muscle): In the smooth muscle cells of the bladder wall (the detrusor), the increase in cAMP via the β3-AR pathway leads to muscle relaxation.[3][5] This relaxation during the storage phase of the micturition cycle increases the bladder's capacity to hold urine, thereby reducing the symptoms of overactive bladder, such as urinary frequency and urgency.[3][5]

-

Adipose Tissue: Adipocytes are a primary site of β3-AR expression. Activation of these receptors stimulates lipolysis (the breakdown of stored triglycerides) and promotes thermogenesis (heat production).[6] Studies with other β3-AR agonists like Mirabegron (B1684304) have shown they can induce the "beiging" of white adipose tissue, converting it into a more metabolically active tissue with a higher capacity for energy expenditure.[6][7] This formed the basis for investigating Talibegron for obesity and metabolic disorders.

Quantitative Data

| Parameter | Drug | Species/System | Value | Reference |

| Receptor Activation | Mirabegron | Cloned Human β3-AR | Agonist | [5] |

| Receptor Selectivity | Mirabegron | Cloned Human β1/β2-AR | Very Low Intrinsic Activity | [5] |

| Clinical Efficacy (OAB) | Mirabegron (50 mg) | Human | -1.47 mean decrease in incontinence episodes/24h vs. -1.13 for placebo | [8] |

| Clinical Efficacy (OAB) | Mirabegron (50 mg) | Human | -1.66 mean decrease in micturitions/24h vs. -1.05 for placebo | [8] |

Note: The data presented is for Mirabegron and is intended to be representative of the β3-AR agonist class. It should not be directly extrapolated to this compound.

Experimental Protocols

The following section details a representative methodology for a key experiment used to characterize β3-AR agonists.

Protocol: In Vitro cAMP Accumulation Assay

This assay is fundamental for quantifying the ability of a compound like Talibegron to act as a functional agonist at the β3-AR by measuring the production of the second messenger, cAMP.

1. Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production in a cell line recombinantly expressing the human β3-adrenergic receptor.

2. Materials:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human β3-AR gene.

-

Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% Bovine Serum Albumin (BSA).

-

Stimulation Buffer: Assay buffer containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity.

-

Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted.

-

Reference Agonist: Isoproterenol (a non-selective beta-agonist).

-

Detection Kit: A competitive immunoassay kit for cAMP detection (e.g., HTRF, ELISA, or AlphaLISA).

3. Methodology:

-

Cell Culture: Culture the CHO-K1-β3-AR cells in T-75 flasks at 37°C and 5% CO2. Passage cells upon reaching 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well or 384-well assay plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

-

Compound Preparation: Perform serial dilutions of this compound and Isoproterenol in stimulation buffer to achieve a range of final assay concentrations (e.g., from 1 pM to 100 µM).

-

Assay Procedure:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with pre-warmed assay buffer.

-

Add the prepared compound dilutions (including a vehicle control) to the wells.

-

Incubate the plate at 37°C for 30 minutes to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the detection kit manufacturer's protocol.

-

Perform the cAMP detection assay by adding the kit reagents (e.g., cAMP-d2 conjugate and anti-cAMP cryptate conjugate for HTRF).

-

Incubate for the recommended time (e.g., 60 minutes at room temperature).

-

-

Data Acquisition: Read the plate using a compatible plate reader (e.g., a HTRF-certified reader).

4. Data Analysis:

-

Calculate the ratio of the two emission wavelengths for HTRF or the raw signal for other formats.

-

Normalize the data to the vehicle control (0% stimulation) and the maximum response from the reference agonist Isoproterenol (100% stimulation).

-

Plot the normalized response versus the log concentration of Talibegron.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (concentration for 50% maximal response) and Emax (maximal efficacy).

Experimental Workflow Diagram

Caption: Workflow for a cell-based cAMP accumulation assay.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 3. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. droracle.ai [droracle.ai]

- 8. Results of a randomized phase III trial of mirabegron in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Talibegron Hydrochloride as a β3-Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talibegron hydrochloride (also known as ZD2079) is a potent and selective β3-adrenergic receptor (β3-AR) agonist. The β3-AR is a member of the G-protein coupled receptor (GPCR) superfamily, predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder. Activation of the β3-AR stimulates several downstream signaling cascades, leading to effects such as lipolysis, thermogenesis, and smooth muscle relaxation. These physiological responses have made β3-AR agonists a promising therapeutic target for conditions like obesity, type 2 diabetes, and overactive bladder (OAB). While the development of this compound by AstraZeneca was ultimately discontinued (B1498344), a thorough understanding of its mechanism of action and the broader landscape of β3-AR agonism remains valuable for ongoing research in this field. This guide provides a comprehensive overview of the core pharmacology of Talibegron and the β3-adrenergic receptor, including key signaling pathways, experimental methodologies, and comparative data with other relevant compounds.

The β3-Adrenergic Receptor: Mechanism of Action

The β3-adrenergic receptor, upon binding with an agonist like Talibegron, initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

In addition to the canonical Gs-cAMP-PKA pathway, β3-ARs can also couple to other signaling molecules. Evidence suggests potential coupling to inhibitory G-proteins (Gi), which can modulate adenylyl cyclase activity. Furthermore, in certain tissues, β3-AR activation can stimulate the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation.

Signaling Pathways

The signaling cascades initiated by β3-AR activation are multifaceted. The primary and alternative pathways are depicted below.

Figure 1: Canonical Gs-cAMP-PKA signaling pathway of the β3-adrenergic receptor.

Figure 2: Alternative Gi and NO-cGMP signaling pathways of the β3-adrenergic receptor.

Quantitative Pharmacological Data

While comprehensive quantitative data for this compound is limited in publicly accessible literature due to its discontinued development, the following tables summarize the available information and provide comparative data for other notable β3-AR agonists to offer a broader context.

Table 1: Binding Affinity (Ki) and Potency (pD2) of β3-Adrenergic Receptor Agonists

| Compound | Receptor Subtype | Species | Binding Affinity (Ki) | Potency (pD2) | Reference |

| Talibegron (ZD2079) | β3-AR | Rat | Not Available | 3.72 (vasorelaxation) | [1] |

| Mirabegron | β3-AR | Human | 2.5 - 55 nM | - | [2] |

| Vibegron | β3-AR | Human | Not Available | - | - |

| Amibegron (SR58611A) | β3-AR | - | Not Available | - | - |

| Solabegron | β3-AR | - | Not Available | - | - |

Table 2: Functional Efficacy (EC50) of β3-Adrenergic Receptor Agonists in cAMP Accumulation Assays

| Compound | Receptor Subtype | Cell Line | Efficacy (EC50) | Reference |

| Talibegron (ZD2079) | β3-AR | - | Not Available | - |

| Mirabegron | β3-AR | CHO cells | ≈ 22 nM | [3] |

| Vibegron | β3-AR | HEK293 cells | 2.13 nM | [4] |

| Solabegron | β3-AR | CHO cells | - | [3] |

| Isoproterenol (non-selective) | β3-AR | CHO cells | - | [3] |

Table 3: Selectivity Profile of β3-Adrenergic Receptor Agonists

| Compound | Selectivity (β3 vs β1) | Selectivity (β3 vs β2) | Reference |

| Talibegron (ZD2079) | Not Available | Not Available | - |

| Mirabegron | >517-fold | >496-fold | [5] |

| Vibegron | >7937-fold | >7937-fold | [5] |

| CL 316 ,243 | >129-fold | 10-fold | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of β3-AR agonists. The following sections outline the standard protocols for key in vitro assays used to characterize compounds like this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the β3-adrenergic receptor.

Objective: To quantify the affinity of this compound for the human β3-adrenergic receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human β3-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-L-748,337 (a selective β3-AR antagonist).

-

Non-labeled competitor: this compound at various concentrations.

-

Incubation buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash buffer: Cold incubation buffer.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the human β3-AR and harvest them. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand ([3H]-L-748,337) to each well.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known β3-AR antagonist (e.g., unlabeled L-748,337) to determine non-specific binding.

-

Incubation: Add the cell membrane preparation to each well and incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of Talibegron that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Experimental workflow for a radioligand binding assay.

Adenylyl Cyclase Activation (cAMP Accumulation) Assay

This functional assay measures the ability of a compound to stimulate the production of cAMP, providing a measure of its efficacy (EC50).

Objective: To determine the potency and efficacy of this compound in stimulating cAMP production in cells expressing the human β3-adrenergic receptor.

Materials:

-

Whole cells stably expressing the human β3-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

This compound at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Seeding: Seed the β3-AR expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in a suitable buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Compound Stimulation: Add increasing concentrations of this compound to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis: Stop the reaction and lyse the cells according to the cAMP detection kit protocol.

-

cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method (e.g., measuring fluorescence or luminescence).

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the Talibegron concentration. Determine the EC50 value (the concentration of Talibegron that produces 50% of the maximal response) and the Emax (the maximum response).

Figure 4: Experimental workflow for a cAMP accumulation assay.

Drug Development and Logical Relationships

The development of a novel therapeutic agent like a β3-AR agonist follows a structured path from initial discovery to potential clinical application. Although the development of Talibegron was discontinued, the logical flow of this process provides a valuable framework for understanding the research and development landscape.

Figure 5: Logical workflow of β3-adrenergic agonist drug development.

Conclusion

This compound is a potent β3-adrenergic receptor agonist that exemplifies the therapeutic potential and challenges associated with targeting this receptor. While its clinical development was not pursued to completion, the foundational research into its mechanism of action and the broader understanding of β3-AR signaling continue to inform the development of new therapies for metabolic and urological disorders. This technical guide provides a framework for understanding the pharmacology of Talibegron and other β3-AR agonists, detailing the key signaling pathways and experimental methodologies that are central to research in this area. Further investigation into the specific reasons for the discontinuation of Talibegron's development could provide valuable insights for future drug discovery efforts targeting the β3-adrenergic receptor.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

Talibegron Hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talibegron Hydrochloride is a potent and selective β3-adrenergic receptor agonist. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the signaling pathways it modulates. The information is intended for researchers and professionals involved in drug discovery and development.

Chemical Structure and Identifiers

This compound is the hydrochloride salt of Talibegron. Its chemical structure is characterized by a phenylethanolamine moiety linked to a phenylacetic acid derivative through an ether bond.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid;hydrochloride | [1] |

| CAS Number | 178600-17-4 | [1] |

| Molecular Formula | C₁₈H₂₂ClNO₄ | [1] |

| Molecular Weight | 351.8 g/mol | [1] |

| SMILES | C1=CC=C(C=C1)--INVALID-LINK--O.Cl | [1] |

| InChI | InChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H/t17-;/m0./s1 | [1] |

| InChIKey | KCEFVYIWOQSJCH-LMOVPXPDSA-N | [1] |

| Synonyms | Talibegron HCl, ZD-2079, SCH 417849, ICID2079 | [1] |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. Further experimental determination of properties such as melting point and pKa is recommended for comprehensive characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Reference |

| Polar Surface Area | 78.8 Ų | Computed | [1] |

| Solubility in H₂O | < 8.8 mg/mL | Experimental | [2] |

| Solubility in DMSO | 50 mg/mL (142.11 mM) | Experimental | [2] |

Pharmacological Properties

This compound is a potent agonist of the β3-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family.

Potency

The potency of this compound has been demonstrated in ex vivo studies. It exhibits potent vasorelaxant effects on phenylephrine-preconstricted rat mesenteric artery with a pD₂ of 3.72.[3] The pD₂ value is the negative logarithm of the EC₅₀ value, indicating the concentration at which the drug produces 50% of its maximal effect.

Table 3: Pharmacological Activity of this compound

| Parameter | Value | Assay System | Reference |

| pD₂ | 3.72 | Phenylephrine-preconstricted rat mesenteric artery | [3] |

Mechanism of Action & Signaling Pathway

As a β3-adrenergic receptor agonist, this compound stimulates the receptor, which is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. This activation leads to a cascade of intracellular events.

Signaling Pathway Description:

-

Receptor Activation: this compound binds to and activates the β3-adrenergic receptor.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gs alpha subunit.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream targets, leading to the physiological effects associated with β3-adrenergic receptor activation, such as smooth muscle relaxation and lipolysis.

Caption: β3-Adrenergic Receptor Signaling Pathway Activated by Talibegron.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific pharmacological assays of this compound are not extensively available in the public domain. However, general methodologies for similar compounds can be adapted.

General Synthesis Workflow

The synthesis of phenylethanolamine derivatives like Talibegron typically involves a multi-step process. A plausible, though not definitively reported, synthetic workflow is outlined below.

Caption: A general workflow for the synthesis of this compound.

Vasorelaxation Assay Protocol

The following is a generalized protocol for assessing the vasorelaxant effects of a compound on isolated arterial rings, similar to the assay used to determine the pD₂ of this compound.

Objective: To determine the potency of a test compound in inducing relaxation of pre-constricted arterial rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Phenylephrine (B352888) (vasoconstrictor)

-

Test compound (this compound)

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation: Euthanize the rat and dissect the mesenteric artery in cold Krebs-Henseleit solution. Clean the artery of adhering connective tissue and cut into rings (2-3 mm in length).

-

Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1g, with solution changes every 15-20 minutes.

-

Viability Check: Test the viability of the arterial rings by contracting them with a high-potassium solution (e.g., 60 mM KCl).

-

Pre-constriction: After a washout period, constrict the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound in a cumulative manner to the organ bath, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Allow the response to stabilize at each concentration before adding the next.

-

Data Analysis: Record the relaxation at each concentration as a percentage of the pre-constriction induced by phenylephrine. Plot the concentration-response curve and calculate the pD₂ (-log EC₅₀) value using appropriate pharmacological software.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound. The compound appears to have been a research and development candidate that has not progressed to clinical evaluation in humans.

Conclusion

This compound is a potent β3-adrenergic receptor agonist with demonstrated vasorelaxant properties in preclinical models. Its chemical structure and primary mechanism of action are well-defined. However, a comprehensive understanding of its physicochemical properties, full pharmacological profile, and potential for clinical development requires further investigation. The methodologies outlined in this guide provide a framework for such future studies.

References

An In-depth Technical Guide on the Discovery and Synthesis of Talibegron Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Talibegron Hydrochloride (also known by its development code ZD-2079) is a potent and selective β3-adrenergic receptor (β3-AR) agonist. It was investigated for its potential therapeutic applications in metabolic diseases, leveraging the role of the β3-AR in mediating lipolysis and thermogenesis. While initial interest in the broader class of β3-AR agonists was high for conditions like obesity and type 2 diabetes, the clinical development of Talibegron was ultimately discontinued. This guide provides a detailed overview of the public domain knowledge regarding its discovery, pharmacological profile, and synthesis, with a focus on the core technical requirements for a scientific audience.

Discovery and Pharmacological Profile

The discovery of Talibegron was part of a wider research effort by pharmaceutical companies in the 1990s and early 2000s to develop selective β3-AR agonists. The primary hypothesis was that activating β3-ARs, which are predominantly expressed in white and brown adipose tissue, could stimulate energy expenditure and improve metabolic parameters without the cardiovascular side effects associated with non-selective β-agonists.

Receptor Binding and Functional Activity

Talibegron is characterized as a potent agonist for the β3-adrenergic receptor. Its pharmacological activity is typically quantified through in vitro binding and functional assays. Binding assays determine the affinity of the compound for the receptor (expressed as Ki, the inhibition constant), while functional assays measure the biological response elicited by the compound (expressed as EC50, the half-maximal effective concentration, or as pD2, the negative logarithm of the EC50).

While a comprehensive, publicly available dataset of Talibegron's binding affinities and functional potencies across all adrenergic receptor subtypes is limited, its primary activity as a β3-AR agonist is well-established. In a functional assay using phenylephrine-preconstricted rat mesenteric artery, this compound demonstrated potent β3-adrenoceptor agonist activity with a pD2 value of 3.72.[1][2] Some research has explored the potential for off-target effects of β3-AR agonists on other adrenergic receptors, such as α1-adrenoceptors, though the clinical significance of these findings for Talibegron is not fully elucidated.[3]

Table 1: Pharmacological Profile of this compound

| Parameter | Receptor/Assay | Value | Notes |

| Functional Potency (pD2) | β3-Adrenoceptor (Rat Mesenteric Artery) | 3.72 | Measures vasorelaxant effect.[1][2] |

| Chemical Name | N/A | 4-[2-[[(2R)-2-Hydroxy-2-phenylethyl]amino]ethoxy]-benzeneacetic acid hydrochloride | |

| CAS Number | N/A | 178600-17-4 | |

| Molecular Formula | N/A | C18H22ClNO4 |

Mechanism of Action: Signaling Pathways

Talibegron's mechanism of action is centered on its agonist activity at the β3-adrenergic receptor, which is a G-protein coupled receptor (GPCR) linked to the Gαs subunit.

β3-Adrenergic Receptor Agonism

Activation of the β3-AR by an agonist like Talibegron initiates a downstream signaling cascade. The Gαs subunit activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). In adipose tissue, PKA phosphorylates and activates hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme for the hydrolysis of triglycerides, resulting in the release of free fatty acids (lipolysis) and glycerol. This process is fundamental to the thermogenic and metabolic effects of β3-AR activation.

Caption : β3-Adrenergic receptor agonism signaling pathway.

Synthesis of this compound

The synthesis of Talibegron, or 4-[2-(2-hydroxy-2-phenylethylamino)ethoxy]-phenylacetic acid, involves the coupling of two key fragments: a protected phenoxy-ethylamine derivative and a chiral styrene (B11656) oxide. The hydrochloride salt is typically formed in the final step.

General Synthetic Workflow

A general workflow for the synthesis starts with commercially available starting materials, proceeds through the formation of key intermediates, involves a crucial coupling step to form the core structure, and finishes with deprotection and salt formation.

Caption : General experimental workflow for Talibegron HCl synthesis.

Experimental Protocol: Key Coupling Step

The following protocol is a representative method for the key coupling reaction based on patent literature describing the synthesis of Talibegron and structurally related compounds.[1] This step involves the nucleophilic attack of the amine on the epoxide ring of styrene oxide.

-

Reaction: Coupling of 4-(2-aminoethoxy)phenylacetic acid derivative with (R)-Styrene Oxide.

-

Materials:

-

4-(2-aminoethoxy)phenylacetic acid derivative (e.g., amide or ester protected) (1.0 equivalent)

-

(R)-Styrene oxide (1.0 - 1.2 equivalents)

-

Solvent: A protic solvent such as isopropanol (B130326) or t-amyl alcohol.

-

-

Procedure:

-

The 4-(2-aminoethoxy)phenylacetic acid derivative is dissolved in the chosen alcohol solvent in a reaction vessel equipped with a condenser and magnetic stirrer.

-

(R)-Styrene oxide is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for an extended period (e.g., 48-72 hours).

-

The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting crude residue, containing the protected Talibegron, is then purified. Purification is typically achieved using column chromatography (e.g., silica (B1680970) gel) with an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

-

-

Subsequent Steps:

-

Deprotection: If the carboxylic acid was protected as an ester or amide, a hydrolysis step (acidic or basic) is required to yield the free carboxylic acid (Talibegron base).

-

Salt Formation: The purified Talibegron base is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate), and a solution of hydrogen chloride (e.g., HCl in ether or ethanol) is added to precipitate this compound. The salt is then collected by filtration, washed with a non-polar solvent, and dried.

-

Conclusion

This compound is a well-defined β3-adrenergic receptor agonist that emerged from targeted drug discovery programs. Its mechanism of action via the Gαs-cAMP-PKA pathway is characteristic of its class and provides a clear basis for its effects on metabolism. The synthesis, while involving multiple steps, relies on established chemical transformations. This guide has summarized the core technical information available on Talibegron, providing a foundation for researchers in the fields of pharmacology and medicinal chemistry.

References

- 1. RU2073666C1 - 4-[2-(2-hydroxy-2-phenylethylamino)ethoxy]-phenylacetic acid or its bioprecursor or pharmaceutically acceptable salt, method of its synthesis, composition based on thereof - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Investigation of Talibegron Hydrochloride Off-Target Effects: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talibegron hydrochloride is identified as a potent and selective β3 adrenergic receptor agonist.[1][2] While its primary mechanism of action is centered on the activation of β3 adrenoceptors, a thorough understanding of any potential off-target interactions is crucial for a comprehensive safety and efficacy profile. This technical guide addresses the investigation of this compound's off-target effects. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data on the off-target binding profile of this compound.

Despite the absence of direct data for Talibegron, this guide will outline the established methodologies and experimental workflows typically employed in the pharmaceutical industry to characterize the off-target effects of drug candidates. This information is provided to serve as a framework for potential future investigations into the selectivity of this compound.

General Methodologies for Off-Target Effect Investigation

The assessment of off-target interactions is a critical component of preclinical safety pharmacology studies.[3] These investigations aim to identify any unintended pharmacodynamic effects of a drug candidate. The core battery of tests often includes evaluations of the central nervous, respiratory, and cardiovascular systems.[3]

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a wide range of receptors, ion channels, and transporters.[4][5][6][7] These assays are typically conducted as part of a broad screening panel against hundreds of potential off-targets.

Experimental Protocol: Competitive Radioligand Binding Assay

A standard protocol for a competitive radioligand binding assay involves the following steps:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target of interest. The protein concentration of the membrane preparation is determined.[3]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a specific radioligand (a radioactively labeled molecule that binds to the target), and varying concentrations of the test compound (e.g., this compound).[3][6]

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.[3]

-

Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[5]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[3]

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the off-target.[5]

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine if a drug candidate interacts with and inhibits the activity of various enzymes.[8][9] These assays are crucial for identifying potential metabolic liabilities or other unintended enzymatic interactions.

Experimental Protocol: General Enzyme Inhibition Assay

A typical protocol for an in vitro enzyme inhibition assay includes:

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and test compound in appropriate solvents.[8]

-

Reaction Mixture: In a microplate well, the enzyme is pre-incubated with various concentrations of the test compound.[10]

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.[10]

-

Detection: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or fluorometer.[8][11]

-

Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in its absence to calculate the percentage of inhibition. These values are then used to determine the IC50 of the compound for the enzyme.[10]

Data Presentation

As no specific quantitative data for this compound's off-target effects are publicly available, the following tables are presented as templates for how such data would be structured.

Table 1: Hypothetical Off-Target Binding Profile of this compound (Radioligand Binding Assays)

| Target Class | Specific Target | Ki (nM) |

| Adrenergic Receptors | α1A | Data Not Available |

| α1B | Data Not Available | |

| α2A | Data Not Available | |

| β1 | Data Not Available | |

| β2 | Data Not Available | |

| Dopamine Receptors | D1 | Data Not Available |

| D2 | Data Not Available | |

| Serotonin Receptors | 5-HT1A | Data Not Available |

| 5-HT2A | Data Not Available | |

| Ion Channels | hERG | Data Not Available |

| Transporters | SERT | Data Not Available |

| NET | Data Not Available | |

| DAT | Data Not Available |

Table 2: Hypothetical Off-Target Enzyme Inhibition Profile of this compound

| Enzyme Family | Specific Enzyme | IC50 (µM) |

| Cytochrome P450 | CYP1A2 | Data Not Available |

| CYP2C9 | Data Not Available | |

| CYP2C19 | Data Not Available | |

| CYP2D6 | Data Not Available | |

| CYP3A4 | Data Not Available | |

| Kinases | PKA | Data Not Available |

| PKC | Data Not Available | |

| Phosphodiesterases | PDE3 | Data Not Available |

| PDE4 | Data Not Available |

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the general workflows for investigating off-target effects and a simplified representation of the intended β3 adrenergic receptor signaling pathway.

References

- 1. Ligand-Receptor Interactions and Structure-Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How can we improve our understanding of cardiovascular safety liabilities to develop safer medicines? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-tiered approach to detect autoimmune cross-reactivity of therapeutic T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labcorp.com [labcorp.com]

- 10. T-cell-receptor cross-recognition and strategies to select safe T-cell receptors for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Effects of Talibegron Hydrochloride: A Technical Overview of Preclinical In Vivo Studies

Disclaimer: This document summarizes the available preclinical in vivo data on Talibegron Hydrochloride (also known as AD-9677 and AJ-9677). It is important to note that a comprehensive review of the scientific literature did not yield specific studies on the effects of this compound in lean mice. The following information is therefore synthesized from studies conducted in other animal models, primarily rats and obese canines. The extrapolation of these findings to lean mice should be done with caution.

Executive Summary

This compound is a selective β3-adrenergic receptor agonist that has been investigated for its potential therapeutic effects on metabolic disorders. Preclinical studies in various animal models have demonstrated its capacity to modulate energy expenditure, reduce adiposity, and influence glucose and lipid metabolism. This technical guide provides an in-depth analysis of the reported in vivo effects of Talibegron, with a focus on quantitative data and experimental methodologies, to serve as a resource for researchers and drug development professionals.

Mechanism of Action: The β3-Adrenergic Pathway

Talibegron exerts its effects by selectively activating the β3-adrenergic receptors, which are predominantly expressed in adipose tissue. Activation of these receptors initiates a signaling cascade that leads to increased thermogenesis and lipolysis.

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from preclinical studies on Talibegron (AJ-9677) in various animal models.

Table 1: Effects of Acute and Chronic Talibegron (AJ-9677) Administration in Rats[1]

| Parameter | Animal Model | Treatment Group | Dosage | Observation |

| Brown Adipose Tissue Temperature | Sprague-Dawley Rats | Acute | Not Specified | Increased |

| Chronic Pre-treatment | Not Specified | Increased (desensitization observed) | ||

| Energy Expenditure | Sprague-Dawley Rats | Acute | Not Specified | Increased |

| Chronic Pre-treatment | Not Specified | Increased (augmented effect) | ||

| Respiratory Quotient | Sprague-Dawley Rats | Vehicle Pre-treatment + Acute Challenge | Not Specified | Decreased (persisted for at least 15 hours) |

| Chronic Pre-treatment + Acute Challenge | Not Specified | Initial decrease (lasted for only 4 hours) |

Table 2: Effects of Talibegron (AJ-9677) on Metabolic Parameters in Obese Beagles[2][3]

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Observation |

| Plasma Non-Esterified Fatty Acids (NEFA) | Obese Beagles | Acute | 0.01 or 0.1 mg/kg (oral) | 1 hour | Dose-dependent increase |

| Plasma Insulin | Obese Beagles | Acute | 0.01 or 0.1 mg/kg (oral) | 1 hour | Dose-dependent increase |

| Plasma Glucose | Obese Beagles | Acute | 0.01 or 0.1 mg/kg (oral) | Post 1 hour | Gradual decrease |

| Body Weight | Obese Beagles | Chronic | 0.01 mg/kg/day | 3 weeks | No notable change |

| Chronic | 0.1 mg/kg/day | 7 weeks | Reduction compared to placebo | ||

| Body Fat | Obese Beagles | Chronic | 0.1 mg/kg/day | 7 weeks | Remarkable reduction (CT scan) |

| Plasma Leptin | Obese Beagles | Chronic | 0.1 mg/kg/day | 7 weeks | Decreased |

| Plasma Adiponectin | Obese Beagles | Chronic | 0.1 mg/kg/day | 7 weeks | Increased |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the key experimental protocols employed in the cited studies.

Chronic Administration Study in Rats[1]

-

Animal Model: Male Sprague-Dawley rats.

-

Acclimation: Standard laboratory conditions with ad libitum access to food and water.

-

Treatment Groups:

-

Vehicle pre-treatment group.

-

AJ-9677 pre-treatment group.

-

-

Drug Administration: Chronic administration of vehicle or AJ-9677.

-

Challenge Study: Following the pre-treatment period, a challenge administration of AJ-9677 was given to both groups.

-

Parameters Measured:

-

Brown Adipose Tissue (BAT) Temperature: Measured to assess thermogenic activity.

-

Energy Expenditure: Determined using indirect calorimetry.

-

Respiratory Quotient (RQ): Calculated from the ratio of carbon dioxide produced to oxygen consumed to assess fuel source utilization.

-

Obesity Study in Beagles[2][3]

-

Animal Model: Obese male and female beagles.

-

Housing: Standard kennel conditions.

-

Acute Study:

-

Fasting: Overnight fasting prior to administration.

-

Administration: Oral gavage of AJ-9677 (0.01 or 0.1 mg/kg) or placebo.

-

Blood Sampling: Blood samples collected at baseline and 1 hour post-administration.

-

Parameters Measured: Plasma levels of non-esterified fatty acids, insulin, and glucose.

-

-

Chronic Study:

-

Treatment Groups: Placebo, AJ-9677 (0.01 mg/kg/day), AJ-9677 (0.1 mg/kg/day).

-

Duration: 7 weeks.

-

Parameters Measured:

-

Body Weight: Monitored throughout the study.

-

Body Fat: Assessed by computed tomography (CT) scans.

-

Adipose Tissue Histology: Examination of adipocyte morphology.

-

Plasma Biomarkers: Leptin and adiponectin levels.

-

-

Discussion and Future Directions

The available preclinical data suggests that this compound effectively modulates energy and lipid metabolism in rats and obese dogs, primarily through the activation of β3-adrenergic receptors. In rats, both acute and chronic administration increased energy expenditure[1]. Chronic treatment in obese beagles led to a significant reduction in body fat and favorable changes in metabolic biomarkers such as leptin and adiponectin[2][3].

The shift in the respiratory quotient observed in rats suggests that chronic treatment with Talibegron may alter fuel substrate utilization, initially promoting fat oxidation and later incorporating glucose oxidation to sustain the increased energy expenditure[1].

A significant gap in the current body of research is the lack of studies specifically investigating the effects of this compound in lean mice. Such studies would be invaluable for several reasons:

-

Elucidating Baseline Metabolic Effects: Understanding the impact of Talibegron on the metabolism of healthy, non-obese animals is crucial for establishing a baseline and identifying potential off-target effects.

-

Genetic Models: The availability of numerous genetic mouse models of metabolic diseases would allow for a more detailed dissection of the pathways through which Talibegron exerts its effects.

-

Translational Relevance: While larger animal models like dogs provide important data, the mouse remains a primary model for early-stage drug discovery and mechanistic studies due to its genetic tractability and shorter study durations.

Future research should prioritize the investigation of this compound in lean mouse models to comprehensively characterize its pharmacological profile and to bridge the existing knowledge gap between the current preclinical data and its potential clinical applications.

References

Target Validation of Talibegron Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talibegron hydrochloride (also known by its developmental code name ZD2079) is a selective agonist of the β3-adrenergic receptor (β3AR). This G-protein coupled receptor is predominantly expressed in adipose tissue and the urinary bladder, making it a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as for overactive bladder. Activation of β3AR in brown and white adipose tissue stimulates lipolysis and thermogenesis, leading to increased energy expenditure. This technical guide provides a comprehensive overview of the target validation studies for this compound, including its mechanism of action, and details the experimental protocols used to characterize its pharmacological profile.

Due to the limited availability of specific quantitative data for Talibegron in the public domain, this guide will present the known information for Talibegron and supplement it with representative data and detailed protocols from studies on other well-characterized selective β3AR agonists, such as Mirabegron, to provide a thorough understanding of the target validation process for this class of compounds.

Molecular Target: β3-Adrenergic Receptor

The primary molecular target of this compound is the β3-adrenergic receptor. Belonging to the family of adrenergic receptors, the β3AR is coupled to a stimulatory G-protein (Gs). Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of lipolysis and thermogenesis.

Signaling Pathway

The signaling cascade initiated by the activation of the β3-adrenergic receptor is illustrated below.

Caption: β3-Adrenergic Receptor Signaling Pathway.

Quantitative Pharmacological Profile

The pharmacological profile of a β3AR agonist is determined through a series of in vitro assays to quantify its binding affinity, functional potency, and selectivity against other adrenergic receptor subtypes.

Binding Affinity

| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | β3-AR Ki (nM) | β1/β3 Selectivity | β2/β3 Selectivity |

| Mirabegron | 240 | 1400 | 13 | 18.5 | 107.7 |

| Talibegron (ZD2079) | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Data for Mirabegron is provided as a representative example of a selective β3AR agonist.

Functional Potency

Functional assays measure the ability of the compound to elicit a cellular response following receptor binding. For β3AR, this is typically a measurement of cAMP production. The potency is expressed as the half-maximal effective concentration (EC50).

| Compound | β1-AR EC50 (nM) | β2-AR EC50 (nM) | β3-AR EC50 (nM) |

| Mirabegron | >10,000 | >10,000 | 25 |

| Talibegron (ZD2079) | No effect noted | Data not available | pD2 = 3.72 (rat mesenteric artery) |

Note: Data for Mirabegron is provided as a representative example. The pD2 value for Talibegron corresponds to an EC50 of approximately 190 µM in that specific assay, indicating lower potency in that tissue compared to Mirabegron in recombinant systems.

Studies have indicated that Talibegron (ZD2079) has no effect on the β1-adrenoceptor state in the heart, supporting its selectivity.[1] Furthermore, at a concentration of 10 µM, Talibegron did not affect α1-adrenergic or electric field stimulation-induced contractions in human prostate tissue, suggesting selectivity against α1-adrenoceptors at this concentration.

Experimental Protocols

Detailed methodologies are crucial for the validation of a drug target. Below are representative protocols for key experiments used to characterize β3AR agonists.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for β-adrenergic receptors.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human β1, β2, or β3-adrenergic receptors.

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177).

-

Add increasing concentrations of the test compound (Talibegron).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol describes a method to measure the functional potency of a β3AR agonist by quantifying intracellular cAMP production.

Caption: cAMP Functional Assay Workflow.

Methodology:

-

Cell Culture:

-

Seed CHO cells stably expressing the human β3-adrenergic receptor into a 96-well plate and culture overnight.

-

-

Compound Treatment:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the test compound (Talibegron) to the wells.

-

Incubate for a specified time at 37°C.

-

-

cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Perform the cAMP measurement using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Plot the cAMP concentration (or assay signal) against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Target Validation

In vivo studies are essential to confirm that the engagement of the β3AR by Talibegron translates into the desired physiological effects. Key in vivo models for β3AR agonists target metabolic parameters.

Animal Models of Obesity and Diabetes

-

Diet-Induced Obesity (DIO) Models: Rodents (mice or rats) are fed a high-fat diet to induce obesity, insulin (B600854) resistance, and other metabolic dysfunctions.

-

Genetic Models: Genetically modified rodents that are predisposed to obesity and diabetes (e.g., ob/ob mice, db/db mice).

In Vivo Efficacy Endpoints

| Parameter | Method of Measurement | Expected Outcome with Talibegron |

| Energy Expenditure | Indirect Calorimetry | Increase |

| Body Weight and Composition | Body weight monitoring, DEXA or MRI | Reduction in body weight and fat mass |

| Glucose Homeostasis | Glucose tolerance test (GTT), Insulin tolerance test (ITT) | Improved glucose tolerance and insulin sensitivity |

| Lipolysis | Measurement of plasma free fatty acids and glycerol | Increase |

| Brown Adipose Tissue (BAT) Activation | Measurement of UCP1 expression (Western blot, qPCR), PET imaging | Increased UCP1 expression and BAT activity |

A clinical study in obese subjects showed that Talibegron (ZD2079) had a very small and questionable stimulatory effect on 24-hour energy expenditure.[2] This highlights potential species differences in the response to β3AR stimulation.

Conclusion

This compound is a selective β3-adrenergic receptor agonist. The validation of its target, the β3AR, involves a series of in vitro and in vivo studies to characterize its binding affinity, functional potency, selectivity, and physiological effects. While specific quantitative pharmacological data for Talibegron is not extensively available in the public domain, the established methodologies and representative data from other selective β3AR agonists provide a clear framework for the target validation process. The primary mechanism of action involves the activation of the Gs-cAMP-PKA signaling pathway, leading to increased lipolysis and thermogenesis. In vivo studies in relevant animal models are crucial to confirm the therapeutic potential of Talibegron for metabolic diseases. Further research and publication of detailed preclinical data would be beneficial for a complete understanding of the pharmacological profile of this compound.

References

- 1. AstraZeneca aims to transform the oncology treatment landscape with diverse early pipeline and novel combinations at AACR [astrazeneca.com]

- 2. Effects of the two beta3-agonists, ZD7114 and ZD2079 on 24 hour energy expenditure and respiratory quotient in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Mechanisms of Talibegron Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The development of Talibegron Hydrochloride (also known as ZD2079) was discontinued (B1498344) by AstraZeneca PLC.[1] Consequently, publicly available data, particularly from extensive clinical trials, is limited. This guide provides a comprehensive overview of its primary mechanism of action and the cellular pathways it modulates, based on available preclinical data and the established pharmacology of β3-adrenergic receptor agonists.

Core Mechanism of Action: Selective β3-Adrenergic Receptor Agonism

Talibegron is a selective agonist of the β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) superfamily. These receptors are predominantly expressed in adipocytes (fat cells) and the detrusor muscle of the bladder. The primary signaling cascade initiated by Talibegron's binding to the β3-AR is the activation of a stimulatory G-protein (Gs). This activation triggers a series of downstream events, forming the foundation of Talibegron's pharmacological effects.

The β3-Adrenergic Receptor Signaling Pathway

The binding of Talibegron to the β3-AR induces a conformational change in the receptor, leading to the dissociation of the Gαs subunit from the Gβγ dimer of the associated G-protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream target proteins, thereby modulating various cellular functions.

Figure 1: The canonical β3-adrenergic receptor signaling pathway activated by Talibegron.

Modulation of Cellular Pathways in Adipose Tissue

The most significant effects of Talibegron are observed in adipose tissue, where the β3-AR is highly expressed. The activation of the β3-AR/cAMP/PKA pathway in adipocytes leads to two primary physiological outcomes: lipolysis in white adipose tissue (WAT) and thermogenesis in brown adipose tissue (BAT).

Lipolysis in White Adipose Tissue

In WAT, activated PKA phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and perilipin. Perilipin is a protein that coats lipid droplets and, in its unphosphorylated state, restricts access of lipases. Phosphorylation of perilipin causes it to dissociate from the lipid droplet, allowing HSL to access and hydrolyze stored triglycerides into free fatty acids and glycerol (B35011), which are then released into the bloodstream.

Figure 2: PKA-mediated stimulation of lipolysis in white adipocytes.

Thermogenesis in Brown Adipose Tissue

In BAT, the activation of the β3-AR pathway leads to an increase in the expression and activity of Uncoupling Protein 1 (UCP1). PKA-mediated signaling increases the transcription of the UCP1 gene and also activates lipolysis, providing the fatty acids that are both the substrate for mitochondrial respiration and allosteric activators of UCP1. UCP1 is located in the inner mitochondrial membrane and dissipates the proton gradient generated by the electron transport chain, uncoupling it from ATP synthesis and releasing the energy as heat.

Figure 3: PKA-mediated induction of thermogenesis in brown adipocytes.

Quantitative Data

| Compound | Receptor | Parameter | Value | Reference |

| Mirabegron | Human β3-AR | Binding Affinity (Ki) | 2.5 - 55 nM | [2] |

| Mirabegron | Human Detrusor | EC50 (Relaxation) | 589 - 776 nM | [2] |

Off-Target Effects

Preclinical studies have indicated that Talibegron (ZD2079) may exhibit off-target effects, notably antagonism at α1-adrenoceptors in human prostate tissue.[1] This is attributed to its phenylethanolamine backbone.[1] The clinical significance of this finding was not fully elucidated due to the cessation of its development.

Experimental Protocols

Detailed experimental protocols from studies specifically utilizing Talibegron are scarce. However, the following sections outline standardized methodologies for investigating the cellular pathways modulated by a β3-adrenergic receptor agonist like Talibegron.

cAMP Accumulation Assay in a Recombinant Cell Line

This assay quantifies the ability of a compound to stimulate cAMP production in cells engineered to express the human β3-adrenergic receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human β3-adrenoceptor gene.

-

Methodology:

-

Cell Culture: Culture CHO-hβ3-AR cells in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 50,000 cells per well and incubate overnight.

-

Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., isoproterenol) in the assay buffer.

-

Cell Stimulation: Replace the culture medium with the assay buffer containing the different concentrations of the test compounds.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

-

Figure 4: Workflow for a cAMP accumulation assay.

Lipolysis Assay in Primary Human Adipocytes

This assay measures the release of glycerol from adipocytes as an indicator of lipolysis.

-

Cell Source: Differentiated primary human preadipocytes or freshly isolated mature adipocytes.

-

Methodology:

-

Adipocyte Culture/Isolation: Culture and differentiate preadipocytes or isolate mature adipocytes from human adipose tissue.

-

Cell Plating: Plate the differentiated adipocytes in 96-well plates.

-

Wash and Starve: Wash the cells and incubate in a serum-free medium for 2-4 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a positive control (e.g., isoproterenol) in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA).

-

Incubation: Incubate for 2-3 hours at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

Glycerol Measurement: Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit.

-

Data Analysis: Normalize the glycerol release to the total protein or DNA content of the cells in each well and determine the EC50 value for glycerol release.

-

Thermogenesis Study in an Animal Model

This in vivo study assesses the effect of a β3-AR agonist on energy expenditure.

-

Animal Model: C57BL/6 mice.

-

Methodology:

-

Acclimatization: Acclimatize the mice to individual metabolic cages with controlled temperature and light-dark cycles.

-

Baseline Measurement: Measure baseline oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity for 24-48 hours.

-

Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Post-Dose Measurement: Continue to monitor VO2, VCO2, and activity for a defined period post-dosing.

-

Data Analysis: Calculate the energy expenditure (EE) from VO2 and VCO2 using the Weir equation. Compare the change in EE between the Talibegron-treated and vehicle-treated groups.

-

Conclusion

This compound primarily exerts its effects through the selective agonism of the β3-adrenergic receptor, leading to the activation of the cAMP/PKA signaling pathway. This modulation results in increased lipolysis in white adipose tissue and enhanced thermogenesis in brown adipose tissue. While the discontinuation of its clinical development limits the availability of extensive data, the established pharmacology of β3-AR agonists provides a strong framework for understanding its potential physiological effects. The experimental protocols outlined in this guide offer a basis for the further investigation of compounds targeting this important metabolic pathway.

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of Talibegron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talibegron Hydrochloride (also known as ZD2079) is a selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) family. β3-ARs are predominantly expressed in adipose tissue and the detrusor muscle of the bladder. Their activation is implicated in the regulation of lipolysis, thermogenesis, and bladder relaxation. Consequently, β3-AR agonists like Talibegron have been investigated for their therapeutic potential in metabolic disorders and overactive bladder. This technical guide provides a comprehensive overview of the available data on the binding affinity and kinetics of this compound, alongside detailed experimental methodologies for its characterization and a visualization of its signaling pathway.

Data Presentation: Binding Affinity and Kinetics

Quantitative analysis of a ligand's interaction with its receptor is fundamental to understanding its pharmacological profile. This includes measures of binding affinity (the strength of the interaction at equilibrium) and kinetics (the rates of association and dissociation).

Potency of this compound

| Parameter | Value | Species | Tissue | Reference |

| pD_2_ | 7.0 | Rat | Colon | [1] |

Note: The pD_2_ value is the negative logarithm of the EC_50_ value. An EC_50_ is the concentration of an agonist that produces 50% of the maximal response in a functional assay. Therefore, a pD_2_ of 7.0 corresponds to an EC_50_ of 100 nM. This value indicates the potency of Talibegron in eliciting a functional response (relaxation) in rat colon tissue, which is a model system for studying β3-AR activity.

Signaling Pathway

Activation of the β3-adrenergic receptor by an agonist such as Talibegron initiates a well-characterized intracellular signaling cascade. This pathway is primarily mediated by the stimulatory G-protein, Gs.

Upon agonist binding, the β3-AR undergoes a conformational change, leading to the activation of Gs. The activated α-subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response. In the context of adipocytes, this cascade promotes lipolysis, while in the detrusor muscle, it leads to relaxation.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the binding affinity and functional potency of β3-adrenergic receptor agonists like this compound.

Radioligand Binding Assay for Determination of Binding Affinity (K_i_)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (K_i_) of a test compound (e.g., Talibegron) for the β3-AR. The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known affinity for the receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human β3-adrenergic receptor.

-

Radioligand: [³H]-CGP12177 (a non-selective β-adrenergic antagonist).

-

Test Compound: this compound.

-

Non-specific binding control: Propranolol (a high-concentration non-selective β-antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the β3-AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of [³H]-CGP12177.

-

Increasing concentrations of the unlabeled test compound (this compound).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of propranolol.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

cAMP Functional Assay for Determination of Agonist Potency (EC_50_)

This protocol describes a cell-based functional assay to determine the potency (EC_50_) of an agonist like Talibegron in stimulating the production of the second messenger, cAMP.

Materials:

-

A cell line stably expressing the human β3-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-